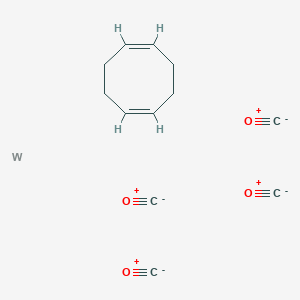

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

説明

特性

IUPAC Name |

carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZAVABIRGHJEB-XRGHXPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1/C=C\CC/C=C\C1.[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70526545 | |

| Record name | carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12129-70-3 | |

| Record name | carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Thermal Reaction in High-Boiling Solvents

Procedure :

-

Reactants : W(CO)₆ (1.0 equiv) and 1,5-cyclooctadiene (2.0 equiv) are combined in dry diglyme (50 mL/g W(CO)₆) under nitrogen.

-

Heating : The mixture is refluxed at 160–180°C for 12–24 hours, during which CO gas evolves.

-

Workup : After cooling, the solution is filtered, and the solvent is removed under vacuum.

-

Purification : The residue is washed with hexane and recrystallized from dichloromethane/hexane (1:3) to yield yellow crystals.

Characterization :

-

IR Spectroscopy : ν(CO) stretches at 2,075 cm⁻¹ (terminal CO) and 1,950 cm⁻¹ (bridging CO), confirming ligand substitution.

Table 1: Physical Properties of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₄W |

| Molecular Weight | 404.06 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Insoluble in H₂O; soluble in THF, CH₂Cl₂ |

Photochemical Activation

UV irradiation promotes CO dissociation, enabling COD coordination. This method avoids high temperatures, reducing decomposition risks.

Protocol for Photochemical Synthesis

Procedure :

-

Reactants : W(CO)₆ (1.0 equiv) and COD (3.0 equiv) are dissolved in anhydrous tetrahydrofuran (THF) under argon.

-

Irradiation : The solution is exposed to UV light (λ = 350 nm) for 6–8 hours in a quartz reactor.

-

Isolation : THF is evaporated, and the product is extracted with cold hexane.

-

Crystallization : Slow evaporation at −20°C yields pure crystals.

Key Observations :

-

Reaction Monitoring : IR spectra show progressive loss of W(CO)₆ peaks (2,100 cm⁻¹) and emergence of tetrahedral CO stretches.

-

Yield : 50–65%, with side products including W(CO)₅(COD) and unreacted starting material.

Reductive Carbonylation with Tungsten Halides

While less common, tungsten halides (e.g., WCl₆) can serve as precursors under reductive conditions.

Reductive Synthesis Using WCl₆

Procedure :

-

Reduction : WCl₆ (1.0 equiv) is treated with sodium amalgam (Na/Hg) in THF at −78°C.

-

Carbonylation : CO gas is bubbled through the solution for 2 hours.

-

Ligand Addition : COD (2.0 equiv) is introduced, and the mixture is warmed to room temperature.

-

Filtration : The product is isolated via filtration and washed with ethanol.

Challenges :

-

Side Reactions : Formation of W(CO)₆ and polymeric byproducts necessitates careful stoichiometry.

-

Yield : 30–40%, making this method less practical than ligand substitution.

| Purity Grade | Carbonyl Content | COD Ligand Purity |

|---|---|---|

| 99% (2N) | ≥98.5% | ≥99% |

| 99.99% (4N) | ≥99.95% | ≥99.9% |

Thermodynamic and Kinetic Considerations

Thermogravimetric analysis (TGA) reveals sublimation behavior critical for thin-film applications:

-

Activation Energy (Eₐ) : 85–95 kJ/mol.

-

Enthalpy of Sublimation (ΔH_sub) : 75–85 kJ/mol.

-

Volatility : Sublimes at 1 Torr and 80–90°C, making it suitable for chemical vapor deposition (CVD).

Figure 1: TGA Profile of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

Applications in Catalysis

The compound catalyzes alkene metathesis and hydrogenation:

化学反応の分析

Types of Reactions

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.

Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering its oxidation state and reactivity.

Addition Reactions: The 1,5-cyclooctadiene ligand can participate in addition reactions with various reagents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out under mild conditions, often at room temperature.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the tungsten center.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the tungsten center.

Major Products

Substitution Reactions: Products include complexes where one or more carbonyl ligands are replaced by other ligands.

Oxidation and Reduction Reactions: Products include tungsten complexes with different oxidation states, such as tungsten(II) or tungsten(IV) complexes.

科学的研究の応用

Catalysis

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is widely used as a catalyst in several organic reactions:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds, enhancing reaction rates and selectivity.

- Hydroformylation : This process converts alkenes into aldehydes using carbon monoxide and hydrogen, with the tungsten complex acting as an effective catalyst.

- Polymerization : The compound plays a crucial role in the polymerization of olefins, which is essential for producing various plastics and synthetic fibers.

The catalytic mechanisms often involve the formation of reactive intermediates that can undergo further transformations, showcasing the versatility of this compound in synthetic organic chemistry .

Material Science

Research into tetracarbonyl(1,5-cyclooctadiene)tungsten(0) has revealed its potential in developing novel materials:

- Conductive Polymers : The compound's unique electronic properties make it a candidate for creating conductive polymers that can be utilized in electronic devices.

- Nanomaterials : Its ability to form stable complexes allows for the synthesis of nanomaterials with tailored properties for applications in nanotechnology.

These advancements are particularly significant for industries focused on electronics and materials engineering .

Organometallic Chemistry

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) serves as a model compound for studying organometallic complexes:

- Bonding and Reactivity Studies : Researchers utilize this compound to explore the nature of metal-ligand interactions and the effects of different ligands on reactivity.

- Comparative Studies : It is often compared with other tungsten complexes to understand the influence of ligand types on chemical behavior.

This aspect of research is crucial for advancing knowledge in coordination chemistry and developing new organometallic catalysts .

Biological Applications

Emerging research indicates potential biological applications for tetracarbonyl(1,5-cyclooctadiene)tungsten(0):

- Metal-Based Drugs : Investigations are ongoing into its use in medicinal chemistry, particularly regarding its cytotoxicity against cancer cells and its role in drug delivery systems.

- Biocompatibility Studies : Understanding how this compound interacts with biological systems could lead to new therapeutic agents.

The exploration of these applications is still in preliminary stages but shows promise for future developments in pharmaceuticals .

作用機序

The mechanism of action of tetracarbonyl(1,5-cyclooctadiene)tungsten(0) involves the coordination of the tungsten center to the carbonyl and 1,5-cyclooctadiene ligands. The tungsten atom can undergo various oxidation and reduction reactions, altering its electronic structure and reactivity. The carbonyl ligands can participate in back-donation, where electron density is transferred from the tungsten center to the carbonyl ligands, stabilizing the complex. The 1,5-cyclooctadiene ligand can also participate in addition reactions, further modifying the reactivity of the complex.

類似化合物との比較

Stability and Reactivity

- Tungsten Complex : Exhibits high thermal stability, enabling its use in multi-step syntheses. The strong W–CO and W–COD bonds resist decomposition under standard conditions .

- Chromium Complex: Likely less stable than its W counterpart due to Cr’s smaller atomic size and weaker metal-ligand bonds. Limited data suggest similar η²-COD coordination .

- Iron Complex : Highly reactive; prolonged irradiation or heating converts Fe(CO)₄(COD) into Fe(CO)₃(COD) or bis(tetracarbonyl) derivatives .

- Nickel Complex : Ni(COD)₂ is thermally stable but ligand-labile, making it ideal for catalytic cycles requiring facile ligand exchange .

- Iridium Complex : Air-sensitive but highly efficient in hydroformylation due to Ir’s electron-rich nature and tunable ligand environment .

Electronic and Steric Considerations

- Metal Identity : Tungsten’s larger atomic radius and higher electron density enhance back-donation to CO and COD ligands compared to Cr or Fe. This stabilizes the W complex and slows ligand substitution kinetics.

- Ligand Coordination : η⁴-COD in W and Fe complexes provides greater steric bulk and electronic stabilization than η²-COD in Ni or Cr species. This difference influences catalytic activity and substrate accessibility.

生物活性

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) (W(CO)₄(cod)) is a transition metal complex that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its interactions with biological systems, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) features a tungsten center coordinated to four carbonyl (CO) ligands and one 1,5-cyclooctadiene (cod) ligand. The general formula can be represented as:

This structure allows for interesting reactivity patterns, particularly in catalysis and biological interactions.

1. Toxicity and Carcinogenicity

Research indicates that tungsten compounds, including W(CO)₄(cod), exhibit various toxicological effects. Tungsten exposure has been linked to pulmonary disease, cardiovascular issues, and potential carcinogenic effects. For instance, studies have shown that tungsten can enhance the toxicity of other metals when co-exposed, leading to more severe health outcomes .

- Table 1: Summary of Biological Effects of Tungsten Compounds

The biological mechanisms by which W(CO)₄(cod) exerts its effects are not fully understood but may involve:

- Aryl Hydrocarbon Receptor (AhR) Activation : Some studies suggest that tungsten compounds can act as agonists for the AhR, leading to altered gene expression related to detoxification processes .

- Oxidative Stress : Tungsten compounds may induce oxidative stress in cells, contributing to their toxic effects .

1. Tungsten Exposure in Medical Devices

A notable case study involved patients who received tungsten-based implants during surgical procedures. These implants degraded over time, leading to increased systemic exposure to tungsten. In one cohort study, urinary tungsten concentrations were significantly elevated in patients with implanted devices compared to controls .

- Findings : Patients exhibited symptoms consistent with chronic tungsten exposure, including respiratory issues and increased cancer risk.

2. Therapeutic Potential

Despite its toxicity, there have been investigations into the therapeutic applications of tungsten compounds. Sodium tungstate has been studied for its potential use in treating obesity and diabetes. In a clinical trial, patients treated with sodium tungstate showed elevated plasma tungsten levels but no significant changes in weight or metabolic parameters were observed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tetracarbonyl(1,5-cyclooctadiene)tungsten(0), and how do reaction conditions influence yield?

- Methodology : Photochemical methods are effective for synthesizing metal carbonyl-cyclooctadiene complexes. For example, irradiation of 1,5-cyclooctadiene with Fe(CO)₄ produces tetracarbonyl intermediates, as demonstrated in iron analogs . For tungsten, similar photolysis of W(CO)₆ in the presence of 1,5-cyclooctadiene under inert atmospheres (e.g., argon) is likely required. Reaction parameters such as UV wavelength, solvent polarity (e.g., hexane vs. THF), and ligand-to-metal ratio must be optimized to avoid over-reduction or decomposition.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structure and bonding of this complex?

- Methodology :

- IR spectroscopy : Identify ν(CO) stretching frequencies (typically 1900–2100 cm⁻¹) to confirm tetrahedral geometry and ligand binding modes. Compare with analogous chromium complexes (e.g., tetracarbonyl(η²-cyclooctadiene)chromium(0)) .

- ¹H NMR : Detect cyclooctadiene proton shifts (δ ~5–6 ppm for olefinic protons) to monitor ligand coordination and isomerization (e.g., 1,5- vs. 1,3-cyclooctadiene) .

- Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M]⁺ at m/z ~452 for C₁₂H₁₂O₄W) and isotopic patterns .

Q. What factors govern the thermal stability of this complex, and how does decomposition occur?

- Methodology : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can track decomposition pathways. For iron analogs, heating induces CO loss and ligand redistribution (e.g., forming bis(tetracarbonyl) complexes) . For tungsten, analogous studies under controlled atmospheres (N₂ vs. vacuum) are needed to identify decomposition products like W(CO)₆ or free cyclooctadiene.

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on ligand isomerization and metal-ligand bonding dynamics?

- Methodology : Kinetic studies (e.g., UV-vis monitoring) and isotopic labeling (e.g., ¹³CO substitution) can resolve whether cyclooctadiene isomerization (1,5 → 1,3) occurs before or after coordination. Contrast findings with iron-based mechanisms, where isolated tetracarbonyl intermediates challenge the T-allyl hydrido mechanism . Computational DFT studies can model bonding interactions and transition states to validate experimental observations .

Q. How does this complex perform in catalytic applications, such as alkene hydrogenation or cycloaddition?

- Methodology : Test catalytic activity in model reactions (e.g., hydrogenation of 1,3-cyclooctadiene) under varying pressures (1–10 bar H₂) and temperatures (25–100°C). Compare turnover frequencies (TOF) with nickel or iridium analogs (e.g., dichloro(1,5-cyclooctadiene)palladium) . Use in situ IR or EXAFS to monitor active species and ligand dissociation during catalysis.

Q. What role does ligand substitution (e.g., replacing CO with phosphines) play in altering reactivity or stability?

- Methodology : Synthesize derivatives via ligand displacement (e.g., using PPh₃ or PF₃). Monitor changes in redox potentials (cyclic voltammetry) and steric effects (cone angle calculations). Compare with rhodium or iridium complexes containing mixed ligands (e.g., (1,5-cyclooctadiene)bis(triphenylphosphine)rhodium(I)) .

Q. How do computational models align with experimental data on electronic structure and bonding?

- Methodology : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict CO dissociation energies. Validate against spectroscopic data (e.g., ν(CO) frequencies) and crystallographic parameters (if available) .

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies between observed decomposition products and proposed mechanisms?

- Methodology : Replicate thermal decomposition experiments under strictly anhydrous/anaerobic conditions to prevent oxidation. Use GC-MS to identify volatile byproducts (e.g., CO, cyclooctadiene isomers) and compare with iron-based systems, where bis(tetracarbonyl) complexes form upon decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。